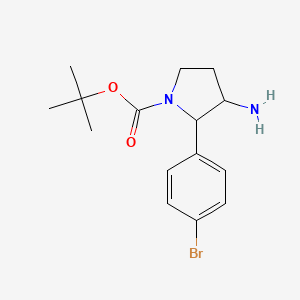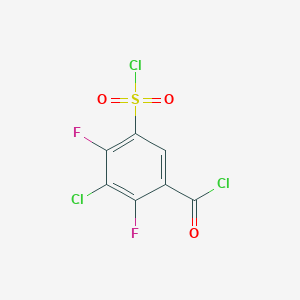
3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride: is an organic compound with the molecular formula C7H2ClF2O2S. This compound is characterized by the presence of chloro, chlorosulfonyl, and difluoro substituents on a benzoyl chloride core. It is primarily used in various chemical synthesis processes due to its reactive functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride typically involves the chlorosulfonation of 2,4-difluorobenzoic acid followed by chlorination. The reaction conditions often require the use of chlorosulfonic acid and thionyl chloride under controlled temperatures to ensure the selective introduction of the chlorosulfonyl and chloro groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines and alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or alcohol derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines are commonly used under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of sulfonamides, esters, and ethers.
Reduction: Formation of alcohols and amines.
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also employed in the synthesis of potential drug candidates due to its ability to introduce reactive groups into complex molecules .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity is exploited in the manufacture of polymers, dyes, and other industrial products .
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of electron-withdrawing groups that activate the benzoyl chloride core towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
- 3-Chloro-5-methylphenylcarbamate
- 3-Chloro-5-chlorosulfonyl-benzoic acid
Comparison: Compared to similar compounds, 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride is unique due to the presence of both chloro and difluoro substituents, which enhance its reactivity and specificity in chemical reactions. The difluoro groups increase the electron-withdrawing effect, making it more reactive towards nucleophiles compared to its analogs .
Eigenschaften
Molekularformel |
C7HCl3F2O3S |
|---|---|
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
3-chloro-5-chlorosulfonyl-2,4-difluorobenzoyl chloride |
InChI |
InChI=1S/C7HCl3F2O3S/c8-4-5(11)2(7(9)13)1-3(6(4)12)16(10,14)15/h1H |
InChI-Schlüssel |
QSJHPQRMRSDGJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)Cl)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)
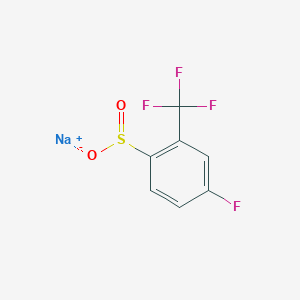

![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
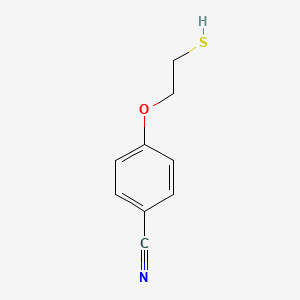
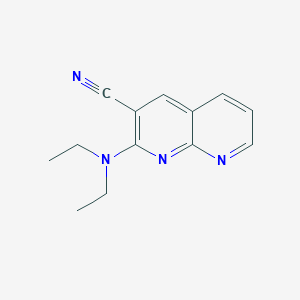
![1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
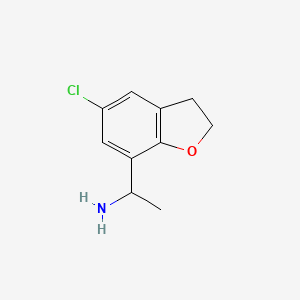
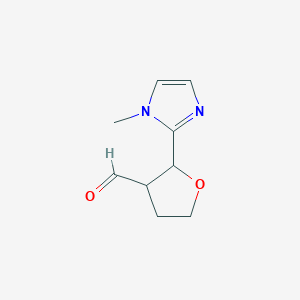
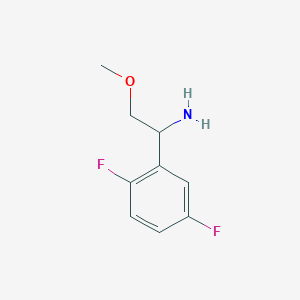
![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)


